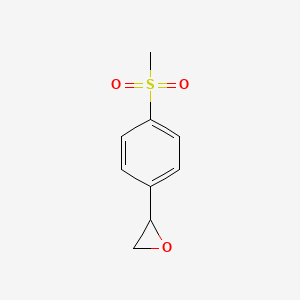

2-(4-Methanesulfonylphenyl)oxirane

Description

Significance of Epoxide Functionality in Contemporary Organic Synthesis

Epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly valued in organic synthesis. numberanalytics.comstudysmarter.co.uk Their significance stems from the considerable ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions with a wide variety of nucleophiles. numberanalytics.comrsc.orgmasterorganicchemistry.com This reactivity allows for the stereospecific and regioselective introduction of two new functional groups, making epoxides powerful intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. rsc.orgnumberanalytics.com

The versatility of epoxides is demonstrated by their ability to be transformed into a diverse range of functionalities, such as diols, amino alcohols, and ethers, through reactions with water, amines, and alcohols, respectively. numberanalytics.comstudysmarter.co.uk The development of asymmetric epoxidation methods has further enhanced their utility, enabling the synthesis of enantiomerically pure compounds, a critical aspect in drug development. numberanalytics.com The controlled opening of the epoxide ring is a cornerstone of modern synthetic strategy, providing access to a wide array of intricate molecular architectures. rsc.org

Overview of Aryl Sulfones as Chemical Moieties

Aryl sulfones are a class of organosulfur compounds characterized by a sulfonyl group (–SO₂–) attached to two aromatic rings. wikipedia.orgucla.edu This functional group is a key structural motif in numerous pharmaceuticals, agrochemicals, and functional materials. researchgate.netacs.org The sulfone group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aryl rings to which it is attached. It can also act as a hydrogen bond acceptor, which is a crucial interaction in biological systems. researchgate.net

The synthesis of aryl sulfones is well-established, with common methods including the oxidation of precursor thioethers and the reaction of arenes with sulfonyl halides. wikipedia.orgnih.gov In medicinal chemistry, the incorporation of an aryl sulfone moiety can enhance a molecule's metabolic stability, solubility, and ability to cross biological membranes. nih.gov Furthermore, the sulfonyl group can serve as a versatile synthetic handle, participating in various chemical transformations. rsc.org

Contextualization of 2-(4-Methanesulfonylphenyl)oxirane within Advanced Organic Chemistry Research

The compound this compound, which incorporates both a reactive epoxide ring and an electron-withdrawing methanesulfonylphenyl group, is a prime candidate for investigation in advanced organic chemistry. The presence of the methanesulfonyl group is expected to influence the reactivity of the epoxide ring, potentially altering its susceptibility to nucleophilic attack and the regioselectivity of ring-opening reactions.

This molecule serves as a valuable building block for the synthesis of more complex structures. For instance, it is a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor. google.com The unique combination of the epoxide and aryl sulfone functionalities within a single molecule opens up avenues for the development of novel synthetic methodologies and the creation of new chemical entities with potential biological activity. Research involving this and similar compounds contributes to a deeper understanding of how different functional groups interact and influence each other's reactivity, a fundamental aspect of modern organic synthesis. mdpi.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 98157-57-0 |

| Molecular Formula | C₉H₁₀O₃S |

| Molecular Weight | 198.24 g/mol |

| Appearance | White to Off-White Solid |

| Storage | 2-8°C Refrigerator |

This data is compiled from publicly available chemical databases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-13(10,11)8-4-2-7(3-5-8)9-6-12-9/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRQDNBYYRNGDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methanesulfonylphenyl Oxirane

Epoxidation of Olefinic Precursors

The most direct route to 2-(4-Methanesulfonylphenyl)oxirane involves the oxidation of the double bond in 4-methanesulfonylstyrene. This transformation can be accomplished using stoichiometric peracids or more advanced catalytic systems, which can offer advantages in terms of selectivity and environmental impact.

Peracid-Mediated Epoxidation (e.g., from 4-Methanesulfonylstyrene)

The reaction of 4-methanesulfonylstyrene with a peroxy acid (peracid) is a classical and reliable method for producing this compound. Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective oxidizing agents that deliver an oxygen atom to the alkene double bond in a concerted mechanism. This method is often favored for its operational simplicity and high yields. The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at or below room temperature.

A related approach involves the use of other oxidizing agents like hydrogen peroxide or potassium peroxymonosulfate (B1194676) (KHSO₅), which can also effectively convert 4-phenoxystyrene derivatives to their corresponding oxiranes. google.com

Catalytic Epoxidation Systems

To improve upon the stoichiometry and potential waste of peracid methods, various catalytic systems have been developed. These systems use a catalytic amount of a metal complex or an organic molecule to facilitate the epoxidation, with a terminal oxidant like hydrogen peroxide or peracetic acid. nih.gov

For applications requiring enantiomerically pure forms of this compound, asymmetric catalysis is indispensable. Chiral catalysts are employed to direct the epoxidation of 4-methanesulfonylstyrene to selectively produce either the (R)- or (S)-enantiomer. While specific examples for this exact substrate are not broadly detailed in general literature, the principles of asymmetric epoxidation are well-established. For instance, chiral ligand-metal complexes are known to be effective for the catalytic asymmetric synthesis of isoxazolines from alkenes, highlighting a strategy that could be adapted for this target molecule. The development of catalytic asymmetric Darzens reactions also points to the increasing importance of enantioselective methods in synthesizing chiral epoxides. unacademy.com

Various transition metals can catalyze the epoxidation of terminal olefins. Manganese complexes, for example, have been screened for the catalytic epoxidation of terminal olefins using peracetic acid as the oxidant. nih.gov The efficiency of these catalysts can be highly dependent on the pH of the reaction medium and the nature of the ligands coordinated to the metal center. nih.gov Such systems offer a pathway to epoxidation that can be more atom-economical than traditional peracid routes.

Organocatalysis provides a metal-free alternative for epoxidation. These methods often involve the in-situ generation of a reactive oxidizing species, such as a dioxirane, from a ketone catalyst and a stoichiometric oxidant like potassium peroxymonosulfate (Oxone). This approach avoids the potential for metal contamination in the final product and is a key area of modern synthetic methodology.

Darzens Condensation and Related Approaches

An alternative to the epoxidation of a pre-existing alkene is the Darzens condensation (also known as the glycidic ester condensation). wikipedia.orgchemistnotes.com This reaction involves the condensation of a carbonyl compound, in this case, 4-methanesulfonylbenzaldehyde, with an α-haloester in the presence of a strong base (e.g., sodium ethoxide) to form an α,β-epoxy ester. wikipedia.orgchemistnotes.comorganic-chemistry.org

The reaction mechanism begins with the deprotonation of the α-haloester to form a resonance-stabilized enolate. wikipedia.orglscollege.ac.in This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-methanesulfonylbenzaldehyde. wikipedia.org The resulting intermediate undergoes an intramolecular SN2 reaction, where the alkoxide displaces the halide to form the epoxide ring. organic-chemistry.org While this method directly forms the epoxide, the initial product is an α,β-epoxy ester, which would require subsequent chemical transformation (e.g., hydrolysis and decarboxylation) to yield this compound. wikipedia.orglscollege.ac.in

A related strategy involves the reaction of an aldehyde with a sulfur ylide, such as one generated from trimethylsulfonium (B1222738) iodide, which can also yield an epoxide directly. google.com Another variation starts with the reduction of a 2-halo-1-arylethanone to the corresponding halohydrin, followed by base-induced ring closure to form the oxirane. google.comorgsyn.org

Table of Synthetic Approaches

| Method | Precursors | Key Reagents | Notes |

|---|---|---|---|

| Peracid Epoxidation | 4-Methanesulfonylstyrene | m-CPBA, H₂O₂, KHSO₅ | Stoichiometric, high yield, simple procedure. google.com |

| Asymmetric Catalysis | 4-Methanesulfonylstyrene | Chiral Metal Catalysts | Produces enantiomerically enriched oxiranes. unacademy.com |

| Metal-Catalyzed Epoxidation | 4-Methanesulfonylstyrene | Mn(II) complexes, Peracetic Acid | Catalytic, pH-dependent efficiency. nih.gov |

| Darzens Condensation | 4-Methanesulfonylbenzaldehyde, α-Haloester | Strong base (e.g., NaOEt) | Forms an α,β-epoxy ester intermediate. wikipedia.orgchemistnotes.comorganic-chemistry.org |

| Halohydrin Cyclization | 2-Halo-1-(4-methanesulfonylphenyl)ethanone | NaBH₄, Base (e.g., NaOH) | Two-step process involving reduction then cyclization. google.comorgsyn.org |

| Compound Name |

|---|

| This compound |

| 4-Methanesulfonylstyrene |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Hydrogen peroxide |

| Potassium peroxymonosulfate (Oxone, KHSO₅) |

| 4-Phenoxystyrene |

| Peracetic acid |

| 4-Methanesulfonylbenzaldehyde |

| Sodium ethoxide |

| Trimethylsulfonium iodide |

| Sodium borohydride (B1222165) |

Base-Mediated Condensation Reactions

Base-mediated condensation reactions are a cornerstone for the synthesis of epoxides, including this compound. The most prominent among these is the Darzens reaction (also known as the Darzens condensation or glycidic ester condensation). wikipedia.orglscollege.ac.in This reaction typically involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). lscollege.ac.inorganic-chemistry.org

The general mechanism initiates with a strong base abstracting a proton from the α-carbon of the halo-compound, creating a resonance-stabilized enolate carbanion. lscollege.ac.inyoutube.com This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde or ketone, in this case, 4-methanesulfonylbenzaldehyde. youtube.comnih.gov This step is analogous to a base-catalyzed aldol (B89426) reaction and results in the formation of a new carbon-carbon bond. wikipedia.orglscollege.ac.in The resulting oxygen anion then undergoes an intramolecular SN2 attack at the carbon bearing the halogen, displacing the halide and forming the final epoxide ring. wikipedia.orgyoutube.com

The reaction can be adapted using α-halo ketones or α-halo amides to yield α,β-epoxy ketones or α,β-epoxy amides, respectively. wikipedia.orglscollege.ac.in Kinetic studies on the Darzens condensation of ketones with arylsulfonyl-substituted chloromethyl anions (ArSO₂CHCl⁻) have shown that the reaction proceeds through an intermediate halohydrin anion, which then cyclizes to the oxirane. nih.gov

The choice of base is crucial and can influence the reaction's efficiency. While common bases like sodium ethoxide are used, highly basic and non-nucleophilic phosphazene bases have been shown to promote the Darzens condensation of α-halo esters with aromatic aldehydes, affording high yields under mild conditions and minimizing side reactions like ester hydrolysis. researchgate.net

Table 1: Effect of Base and Solvent on a Model Darzens Reaction

| Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| P1-t-Bu | Acetonitrile | 24 | 83 | researchgate.net |

| P4-t-Bu | Acetonitrile | 0.5 | >99 | researchgate.net |

| DBU | Acetonitrile | 24 | 20 | researchgate.net |

| t-BuOK | Acetonitrile | 24 | Poor | researchgate.net |

Stereochemical Control in Darzens Reactions

A significant challenge in the Darzens reaction is controlling the stereochemistry of the resulting epoxide, which can exist as cis and trans isomers. wikipedia.orglscollege.ac.in The stereochemical outcome is determined by several factors throughout the reaction sequence. wikipedia.org

The initial nucleophilic attack of the carbanion on the carbonyl group creates two new stereocenters, leading to the formation of two possible diastereomeric halohydrin intermediates, often referred to as syn and anti isomers. organic-chemistry.org The subsequent intramolecular SN2 ring closure occurs with an inversion of stereochemistry at the carbon bearing the halide. wikipedia.org Therefore, the stereochemistry of the final epoxide is directly linked to the diastereomeric ratio of the halohydrin intermediates.

The reaction can be under either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: The final product distribution reflects the relative rates of formation of the diastereomeric intermediates.

Thermodynamic Control: If the halohydrin intermediates can epimerize under the basic reaction conditions before ring closure, the reaction will favor the product formed from the more stable diastereomer. wikipedia.org

Typically, the cis:trans ratio of the epoxide product is between 1:1 and 1:2. organic-chemistry.org While the Darzens reaction has historically been used for homologation without significant concern for stereocontrol, modern efforts focus on achieving higher selectivity. organic-chemistry.org Developing enantioselective methods remains a challenge, but approaches using chiral phase transfer catalysts that can selectively recognize one aldolate intermediate have shown promise. organic-chemistry.org

Halohydrin Formation and Subsequent Ring Closure

An alternative and widely used method for synthesizing epoxides like this compound is a two-step process starting from an alkene. masterorganicchemistry.comorganicchemistrytutor.com This pathway involves the initial formation of a halohydrin, followed by a base-induced intramolecular cyclization. organicchemistrytutor.comtransformationtutoring.com

Step 1: Halohydrin Formation The first step is the reaction of an alkene, in this case, 4-methanesulfonylstyrene, with a halogen (typically Br₂ or Cl₂) in the presence of a nucleophilic solvent like water. libretexts.orgmasterorganicchemistry.com This reaction, known as halohydrin formation, yields a product with a halogen and a hydroxyl group on adjacent carbons. youtube.com The reaction proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com The nucleophile (water) then attacks one of the carbons of the bridged ion. leah4sci.com This attack occurs from the side opposite the halogen bridge, resulting in an anti-addition of the halogen and hydroxyl groups across the double bond. masterorganicchemistry.comleah4sci.com In cases of unsymmetrical alkenes, the reaction often follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. masterorganicchemistry.comleah4sci.com

Step 2: Ring Closure The second step is the ring closure of the halohydrin to form the epoxide. masterorganicchemistry.com This is an intramolecular Williamson ether synthesis. masterorganicchemistry.com A base is used to deprotonate the hydroxyl group, forming an alkoxide. transformationtutoring.comyoutube.com This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon that bears the halogen in an SN2 reaction, displacing the halide and forming the three-membered oxirane ring. transformationtutoring.comyoutube.com

For this intramolecular SN2 reaction to occur, the reacting groups must adopt an anti-periplanar conformation, meaning the alkoxide and the leaving group (halogen) must be on opposite sides of the carbon-carbon bond. masterorganicchemistry.comyoutube.com This stereochemical requirement is critical, especially in cyclic systems, as a cis-halohydrin may fail to form an epoxide under these conditions. youtube.com A patent describes a related synthesis where a 2-halo-1-phenylethanone is first reduced to the corresponding 2-halo-1-phenylethanol (a halohydrin), which is then cyclized in the presence of sodium hydroxide (B78521) to yield the oxirane. google.com

Other Novel Synthetic Routes and Process Optimization

Research into the synthesis of oxiranes continues to yield novel methods and optimizations of existing processes. For compounds structurally related to this compound, alternative routes have been reported that could be adapted for its synthesis.

One such method involves the reaction of an aldehyde (e.g., 4-phenoxybenzaldehyde) with a sulfur ylide, such as trimethylsulfonium iodide, in what is known as the Corey-Chaykovsky reaction. google.com This provides a direct route to the epoxide from the corresponding aldehyde.

Another potential route is the direct oxidation of the parent alkene (4-methanesulfonylstyrene). google.com Oxidizing agents such as hydrogen peroxide or potassium peroxymonosulfate (KHSO₅, often used as Oxone) can convert the double bond directly into an epoxide ring. google.com This method avoids the use of halogens and can be a more atom-economical approach.

Process optimization focuses on improving yields, reducing reaction times, and employing milder, more environmentally friendly conditions. For instance, the use of phosphazene bases in Darzens reactions allows for nearly quantitative yields in short times under mild conditions, which is a significant improvement over traditional bases that may lead to side products. researchgate.net Similarly, the development of enantioselective catalytic methods for the reduction of α-chloroketones to chiral chlorohydrins provides a key step towards synthesizing optically pure epoxides. organic-chemistry.org

Chemical Reactivity and Transformations of 2 4 Methanesulfonylphenyl Oxirane

Nucleophilic Ring-Opening Reactions

The high degree of ring strain in the oxirane ring of 2-(4-Methanesulfonylphenyl)oxirane makes it highly susceptible to nucleophilic attack, a characteristic reaction of epoxides. libretexts.orglibretexts.org This reactivity allows for the facile synthesis of 1,2-difunctionalized compounds. The reaction involves a nucleophile attacking one of the two electrophilic carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond and the formation of a new bond between the nucleophile and the carbon. This process relieves the ring strain. The regiochemical and stereochemical outcomes of these reactions are dictated by the reaction conditions (acidic, basic, or neutral) and the nature of the attacking nucleophile.

The regioselectivity of the ring-opening of unsymmetrical epoxides like this compound is a critical aspect of its reactivity. The two carbons of the oxirane ring are not equivalent: one is a secondary benzylic carbon (α-carbon) directly attached to the phenyl ring, while the other is a primary carbon (β-carbon).

Under basic or neutral conditions , the ring-opening reaction proceeds via a classic SN2 mechanism. libretexts.orgucalgary.ca Strong nucleophiles will preferentially attack the less sterically hindered carbon atom. youtube.com For this compound, this is the primary β-carbon. This preference is due to the lower steric hindrance at this position compared to the more substituted benzylic α-carbon.

Under acidic conditions , the mechanism is more complex, exhibiting characteristics of both SN1 and SN2 reactions. libretexts.orgkhanacademy.org The reaction is initiated by the protonation of the epoxide oxygen, which makes it a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack generally occurs at the carbon atom that can better stabilize a developing positive charge. khanacademy.org In many aryl-substituted epoxides, this would be the benzylic α-carbon. However, the potent electron-withdrawing nature of the 4-methanesulfonyl group significantly destabilizes any positive charge development at the benzylic position. This electronic effect can counteract the typical preference for attack at the benzylic carbon, potentially leading to a mixture of products or even favoring attack at the less hindered β-carbon, similar to what is observed under basic conditions. nih.gov

Stereoselectivity : The nucleophilic ring-opening of epoxides is typically a stereospecific reaction. The attack of the nucleophile occurs from the side opposite to the epoxide's C-O bond, resulting in an inversion of stereochemistry at the site of attack. ucalgary.ca This "backside attack" leads to the formation of trans products when the reaction is performed on a cyclic system. For an acyclic epoxide like this compound, this results in a specific stereochemical relationship between the newly introduced nucleophile and the resulting hydroxyl group.

In the presence of an acid catalyst, the epoxide oxygen of this compound is first protonated, enhancing the electrophilicity of the ring carbons. masterorganicchemistry.comyoutube.com A weak nucleophile, such as water or an alcohol, then attacks one of the carbons. libretexts.org The transition state has significant carbocation-like character. khanacademy.org

As discussed, the regioselectivity is a balance between steric effects and electronic effects. While the benzylic α-carbon is more substituted, the electron-withdrawing sulfonyl group strongly disfavors the formation of a positive charge at this position. Consequently, nucleophilic attack under acidic conditions is less straightforward than for epoxides with electron-donating groups. The reaction may yield a mixture of regioisomers, with the precise ratio depending on the specific acid and nucleophile used.

Table 1: Illustrative Acid-Catalyzed Ring-Opening Reactions

| Nucleophile (Solvent) | Product(s) | Regioselectivity |

|---|---|---|

| H₂O (Aqueous Acid) | 1-(4-Methanesulfonylphenyl)ethane-1,2-diol and 2-(4-Methanesulfonylphenyl)ethane-1,2-diol | Mixture of regioisomers |

| CH₃OH (H⁺ catalyst) | 2-Methoxy-1-(4-methanesulfonylphenyl)ethanol and 1-Methoxy-2-(4-methanesulfonylphenyl)ethanol | Mixture of regioisomers |

| HBr (anhydrous) | 2-Bromo-1-(4-methanesulfonylphenyl)ethanol and 1-Bromo-2-(4-methanesulfonylphenyl)ethanol | Mixture of regioisomers |

Note: The table presents expected products based on established chemical principles. The exact product ratios would require specific experimental data.

Under basic conditions, strong nucleophiles attack the epoxide ring directly without prior protonation. libretexts.org The reaction follows a pure SN2 pathway, and the site of attack is governed by sterics. ucalgary.cayoutube.com The nucleophile attacks the less substituted β-carbon, leading to the formation of a single regioisomer. This is a highly predictable and synthetically useful transformation. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be used. The reaction with amines, for instance, provides a direct route to β-amino alcohols, which are valuable intermediates in medicinal chemistry. rroij.comorganic-chemistry.orgnih.gov

Table 2: Illustrative Base-Catalyzed Ring-Opening Reactions

| Nucleophile (Base/Solvent) | Product | Regioselectivity |

|---|---|---|

| NaOH (H₂O) | 1-(4-Methanesulfonylphenyl)ethane-1,2-diol | Attack at β-carbon |

| NaOCH₃ (CH₃OH) | 1-Methoxy-2-(4-methanesulfonylphenyl)ethanol | Attack at β-carbon |

| Aniline (None or Catalyst) | 2-Anilino-2-(4-methanesulfonylphenyl)ethanol | Attack at β-carbon |

| Sodium Azide (DMF) | 1-Azido-2-(4-methanesulfonylphenyl)ethanol | Attack at β-carbon |

Note: The table presents expected products based on established chemical principles.

Organometallic reagents, such as Grignard and organolithium reagents, are potent carbon-based nucleophiles and strong bases. libretexts.org Their reactions with epoxides are mechanistically similar to base-catalyzed openings.

Grignard reagents (R-MgX) react with this compound in a highly regioselective manner. leah4sci.commasterorganicchemistry.com Acting as strong nucleophiles, they attack the sterically less hindered β-carbon of the epoxide ring via an SN2 mechanism. ucalgary.cascienceinfo.com This reaction is a valuable method for carbon-carbon bond formation, effectively extending a carbon chain by two atoms and installing a hydroxyl group. The initial product is a magnesium alkoxide, which is then protonated during an aqueous workup to yield the final alcohol. leah4sci.com

Organolithium reagents (R-Li) exhibit reactivity similar to Grignard reagents in this context. libretexts.org They are powerful nucleophiles that will also attack the less substituted β-carbon of the oxirane ring. ucalgary.ca This provides another reliable method for forming a new carbon-carbon bond with high regioselectivity. The reaction proceeds through a lithium alkoxide intermediate, which is subsequently quenched with a proton source to afford the alcohol product.

Table 3: Illustrative Organometallic Ring-Opening Reactions

| Reagent | Solvent | Product after Aqueous Workup | Regioselectivity |

|---|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Diethyl Ether / THF | 1-(4-Methanesulfonylphenyl)propan-2-ol | Attack at β-carbon |

| Phenyllithium (C₆H₅Li) | Diethyl Ether / Pentane | 1-(4-Methanesulfonylphenyl)-3-phenylpropan-2-ol | Attack at β-carbon |

| n-Butyllithium (n-BuLi) | Hexane / THF | 1-(4-Methanesulfonylphenyl)hexan-2-ol | Attack at β-carbon |

Note: The table presents expected products based on established chemical principles.

Organometallic Reagent-Mediated Ring Opening

Organocuprate Reagents

Organocuprate reagents, often referred to as Gilman reagents, are soft nucleophiles that are well-known for their ability to open epoxide rings in a regioselective manner, typically attacking the less sterically hindered carbon atom. While extensive research exists on the reactions of organocuprates with various epoxides, specific studies detailing the reaction of this compound with organocuprate reagents are not widely available in the surveyed scientific literature. However, based on the general reactivity of organocuprates, a reaction with this compound would be expected to proceed via nucleophilic attack of the alkyl or aryl group from the organocuprate on one of the oxirane carbons. The regioselectivity of this attack would be influenced by both steric and electronic factors.

General Reaction Scheme:

| Reagent | Expected Product | Regioselectivity |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | 1-(4-Methanesulfonylphenyl)-propan-2-ol | Attack at the less substituted carbon |

| Lithium diphenylcuprate ((C₆H₅)₂CuLi) | 1-(4-Methanesulfonylphenyl)-2-phenylethan-1-ol or 2-(4-Methanesulfonylphenyl)-1-phenylethan-1-ol | Dependent on reaction conditions |

Note: The data in this table is predictive and based on general principles of organocuprate chemistry, as specific experimental data for this compound was not found in the reviewed literature.

Ring Opening with Heteroatom Nucleophiles (e.g., O-, N-, S-based)

The reaction of epoxides with heteroatom nucleophiles is a fundamental transformation in organic synthesis, leading to the formation of valuable 1,2-difunctionalized compounds.

Oxygen Nucleophiles: The acid-catalyzed ring-opening of epoxides with oxygen nucleophiles such as water or alcohols leads to the formation of diols and hydroxy ethers, respectively. For this compound, this reaction would proceed via protonation of the epoxide oxygen, followed by nucleophilic attack of the oxygen-containing species. Under acidic conditions, the nucleophile generally attacks the more substituted carbon atom due to the development of a partial positive charge.

Nitrogen Nucleophiles: Amines are common nitrogen nucleophiles used for the ring-opening of epoxides to produce β-amino alcohols, which are important structural motifs in many biologically active molecules. The reaction can be catalyzed by acids or proceed under neutral or basic conditions. The regioselectivity depends on the reaction conditions and the nature of the amine.

Sulfur Nucleophiles: Thiols are effective sulfur nucleophiles for the ring-opening of epoxides, yielding β-hydroxy sulfides. These reactions are typically carried out under basic conditions, where the thiolate anion acts as the nucleophile and attacks the less sterically hindered carbon of the epoxide in an Sₙ2 fashion.

| Nucleophile | Reagent Example | Product Type |

| Oxygen | H₂O/H⁺ | 1,2-Diol |

| Nitrogen | Aniline | β-Amino alcohol |

| Sulfur | Thiophenol | β-Hydroxy sulfide |

Note: This table provides general examples of reactions. Specific research detailing these reactions for this compound is limited in the available literature.

Ring Opening with Carbon-Nucleophiles

Carbon nucleophiles, such as Grignard reagents and organolithium compounds, are powerful reagents for the formation of carbon-carbon bonds through the ring-opening of epoxides. These reactions typically proceed via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. This transformation is a valuable tool for extending carbon chains and introducing new functional groups. For this compound, reaction with a Grignard reagent like methylmagnesium bromide would be expected to yield the corresponding secondary alcohol.

| Nucleophile | Reagent Example | Product Type |

| Grignard Reagent | CH₃MgBr | Secondary Alcohol |

| Organolithium | n-BuLi | Secondary Alcohol |

Note: The information presented is based on the general reactivity of epoxides with carbon nucleophiles, as specific documented examples for this compound are scarce.

Rearrangement Reactions

Epoxides can undergo rearrangement reactions under both acidic and thermal conditions to yield carbonyl compounds.

Acid-Catalyzed Rearrangements

In the presence of Lewis or Brønsted acids, epoxides can rearrange to form aldehydes or ketones. The mechanism involves protonation or coordination of the acid to the epoxide oxygen, followed by a hydride or alkyl shift to the adjacent carbon, leading to the formation of a carbonyl group. For this compound, acid-catalyzed rearrangement could potentially yield 2-(4-methanesulfonylphenyl)acetaldehyde. The specific product would depend on the migratory aptitude of the substituents and the stability of the intermediate carbocation-like species.

Thermal Rearrangements

Reductions of the Oxirane Ring

The oxirane ring of this compound can be reduced to the corresponding alcohol. This can be achieved through various methods, including catalytic hydrogenation and the use of hydride reducing agents.

Catalytic Hydrogenation: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method for the reduction of various functional groups. While effective for many reductions, the conditions required for the hydrogenation of an epoxide ring might also lead to the reduction of other functional groups present in the molecule.

Hydride Reductions: Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the ring-opening reduction of epoxides. The hydride ion attacks one of the carbon atoms of the epoxide ring, leading to the formation of an alcohol after workup. The regioselectivity of the hydride attack is generally at the less substituted carbon. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is typically less effective for the reduction of epoxides unless specific activators are used. The expected product from the hydride reduction of this compound is 1-(4-methanesulfonylphenyl)ethan-2-ol or 2-(4-methanesulfonylphenyl)ethan-1-ol, depending on the regioselectivity of the hydride attack.

| Reduction Method | Reagent | Expected Product |

| Catalytic Hydrogenation | H₂/Pd-C | 1-(4-Methanesulfonylphenyl)ethan-2-ol |

| Hydride Reduction | LiAlH₄ | 1-(4-Methanesulfonylphenyl)ethan-2-ol |

Note: The products listed are based on general principles of epoxide reduction, as specific experimental data for this compound is limited.

Hydride-Based Reductions

Hydride-based reducing agents are commonly employed for the ring-opening of epoxides to yield alcohols. The regioselectivity of this reaction is dependent on the nature of the hydride reagent and the substitution pattern of the epoxide.

In the case of 2-aryloxiranes, the choice of hydride reagent can direct the nucleophilic attack of the hydride ion to either the benzylic or the terminal carbon of the epoxide ring. Stronger, less sterically hindered hydride reagents like lithium aluminum hydride (LiAlH₄) typically favor attack at the less substituted carbon. Conversely, bulkier hydride reagents may exhibit different selectivity.

For this compound, reduction with a hydride source like lithium borohydride (LiBH₄) is expected to proceed via nucleophilic ring-opening. Lithium borohydride is a more potent reducing agent than sodium borohydride and is capable of reducing esters and opening epoxides. wikipedia.orgnih.gov The reaction with this compound would likely result in the formation of the corresponding alcohol. The regioselectivity would favor attack at the less sterically hindered terminal carbon, yielding 1-(4-methanesulfonylphenyl)ethan-2-ol as the major product. This is consistent with the general mechanism of SN2-type ring-opening of epoxides under basic or neutral conditions, where the nucleophile attacks the less substituted carbon. youtube.comkhanacademy.org

| Hydride Reagent | Expected Major Product | Reaction Type |

| Lithium Borohydride (LiBH₄) | 1-(4-methanesulfonylphenyl)ethan-2-ol | Nucleophilic Ring-Opening |

This table is based on general principles of epoxide reactivity and may not reflect the outcome of specific experimental conditions.

Catalytic Hydrogenation

Catalytic hydrogenation offers an alternative method for the reduction of epoxides. This process, often employing a palladium catalyst, can lead to hydrogenolysis of the C-O bonds of the oxirane ring. For benzylic epoxides, the benzylic C-O bond is particularly susceptible to cleavage.

The catalytic hydrogenation of styrene (B11656) oxide and its derivatives has been studied, providing insights into the potential transformations of this compound under similar conditions. researchgate.net Palladium-catalyzed hydrogenolysis, sometimes in the presence of additives like chloroarenes, has been shown to be effective for the deoxygenation of benzylic oxygenated substrates. organic-chemistry.orgnih.govmsu.edu This suggests that catalytic hydrogenation of this compound could potentially lead to the formation of 4-ethylphenyl methyl sulfone through the complete reduction of the oxirane ring.

The reaction likely proceeds through the initial opening of the epoxide ring to form an alcohol intermediate, followed by hydrogenolysis of the benzylic C-O bond. The specific products and their distribution can be influenced by the choice of catalyst, solvent, and reaction conditions.

| Catalyst | Potential Products | Reaction Type |

| Palladium on Carbon (Pd/C) | 1-(4-methanesulfonylphenyl)ethan-2-ol, 4-ethylphenyl methyl sulfone | Hydrogenolysis, Ring-Opening |

This table outlines potential outcomes based on related literature and the principles of catalytic hydrogenation.

Electrophilic Transformations and Functionalization

The oxirane ring of this compound can also undergo electrophilic transformations, most notably acid-catalyzed ring-opening reactions. In the presence of an acid, the epoxide oxygen is protonated, forming a good leaving group and activating the ring towards nucleophilic attack.

The regioselectivity of acid-catalyzed ring-opening of unsymmetrical epoxides is a well-established principle. The nucleophile preferentially attacks the more substituted carbon atom, as the transition state has significant carbocationic character at this position. For this compound, the benzylic carbon is further stabilized by the adjacent phenyl ring, despite the electron-withdrawing nature of the sulfonyl group.

Therefore, in the presence of an acid and a nucleophile (such as water or an alcohol), the ring-opening is expected to occur with high regioselectivity at the benzylic carbon. For instance, acid-catalyzed hydrolysis would yield 1-(4-methanesulfonylphenyl)ethane-1,2-diol. umich.edu This transformation highlights the utility of this compound as a precursor for the synthesis of vicinal diols with a defined regiochemistry.

| Reagent | Product | Reaction Type |

| H₃O⁺ | 1-(4-methanesulfonylphenyl)ethane-1,2-diol | Acid-Catalyzed Ring-Opening |

| ROH / H⁺ | 2-alkoxy-1-(4-methanesulfonylphenyl)ethan-1-ol | Acid-Catalyzed Ring-Opening |

This table illustrates the expected products from electrophilic transformations based on established mechanisms of epoxide chemistry.

Mechanistic Studies of 2 4 Methanesulfonylphenyl Oxirane Reactions

Elucidation of Reaction Pathways

The reactions of epoxides, including 2-(4-Methanesulfonylphenyl)oxirane, are dominated by the nucleophilic ring-opening of the strained three-membered ether. The presence of the 4-methanesulfonylphenyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the epoxide ring, thereby dictating the preferred reaction pathways.

The primary reaction pathway for this compound involves nucleophilic attack at one of the two carbon atoms of the oxirane ring. This attack can proceed via two main mechanistic routes, analogous to S_N_1 and S_N_2 reactions, depending on the reaction conditions and the nature of the nucleophile. libretexts.orglibretexts.org

Under basic or nucleophilic conditions , the reaction is expected to follow an S_N_2-like mechanism . youtube.comyoutube.com A strong nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. For this compound, this would be the terminal methylene (B1212753) (CH₂) carbon. The attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. The transition state involves a simultaneous bond formation between the nucleophile and the carbon, and bond breaking of the carbon-oxygen bond. libretexts.org

Under acidic conditions , the reaction pathway is altered. The epoxide oxygen is first protonated by the acid, forming a good leaving group (a hydroxyl group). libretexts.orgyoutube.com This protonation activates the epoxide ring towards nucleophilic attack. The subsequent ring-opening can exhibit significant S_N_1-like character . Positive charge begins to build up on the more substituted carbon atom, which in the case of this compound is the benzylic carbon. This is because the phenyl ring, even with an electron-withdrawing substituent, can better stabilize the developing positive charge compared to the methylene carbon. Consequently, the nucleophile will preferentially attack the more substituted benzylic carbon. libretexts.org

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and is a critical species in determining the reaction rate. libretexts.org

In the S_N_2-like pathway under basic conditions, the transition state is characterized by a trigonal bipyramidal geometry at the carbon atom being attacked. libretexts.org The nucleophile and the leaving oxygen atom are in apical positions, while the other three substituents on the carbon lie in a plane. For this compound, the attack at the less hindered carbon would involve a transition state where the nucleophile is approaching the CH₂ group, and the C-O bond is elongating.

In the acid-catalyzed S_N_1-like pathway , the transition state has a more developed carbocationic character at the benzylic carbon. researchgate.netnih.gov The C-O bond is significantly broken, and the positive charge is delocalized into the phenyl ring. The presence of the electron-withdrawing methanesulfonyl group will destabilize this carbocationic character to some extent, making the reaction potentially less favorable than for styrenes with electron-donating groups, but the benzylic position remains the more favorable site for attack under acidic conditions due to resonance stabilization. Theoretical studies on similar acceptor-substituted epoxides have shown that electron-withdrawing groups can lead to an elongation of the C-C bond within the epoxide ring in the ground state, which could influence the transition state geometry. nih.govacs.org

Intermediates Identification

Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step.

In the S_N_2 mechanism , the reaction is concerted, meaning it proceeds in a single step without the formation of a distinct intermediate. libretexts.org

In the acid-catalyzed S_N_1-like mechanism , a discrete carbocation intermediate is not always fully formed. Instead, the reaction may proceed through a continuum of transition states with varying degrees of S_N_1 and S_N_2 character. However, in cases with highly stabilizing groups or under strongly acidic conditions, a more defined carbocationic intermediate could be transiently formed. For this compound, the intermediate would be a benzylic carbocation stabilized by the adjacent phenyl ring, albeit destabilized by the para-sulfonyl group. The sulfonyl group itself can participate in intramolecular nucleophilic interception of reaction intermediates in certain bicyclic systems, although this is less likely in the acyclic side chain of the title compound. rsc.org

Kinetic Studies

Determination of Rate Laws

The rate law for a reaction expresses the relationship between the rate of the reaction and the concentrations of the reactants.

For the S_N_2 ring-opening with a strong nucleophile (Nu⁻), the reaction is expected to be bimolecular. The rate law would be:

Rate = k[this compound][Nu⁻]

This means the reaction rate is first order with respect to both the epoxide and the nucleophile.

For the acid-catalyzed ring-opening , the mechanism is more complex. If the initial protonation of the epoxide is a rapid equilibrium, and the subsequent nucleophilic attack is the rate-determining step, the rate law can vary. In a scenario with a weak nucleophile (e.g., water or an alcohol), the rate-determining step could be the attack of the nucleophile on the protonated epoxide. The rate law would be:

Rate = k[protonated epoxide][Nu]

Rate = k'[this compound][H⁺]

This indicates that the reaction is first order in the epoxide and first order in the acid catalyst.

An illustrative data table for a hypothetical S_N_2 reaction is presented below.

| Experiment | [Epoxide] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Activation Parameters (e.g., ΔG‡, ΔS‡, ΔH‡)

Activation parameters provide further insight into the transition state of a reaction.

Gibbs Free Energy of Activation (ΔG‡): Represents the energy barrier that must be overcome for the reaction to occur.

Enthalpy of Activation (ΔH‡): Reflects the energy required to break bonds and form the transition state.

Entropy of Activation (ΔS‡): Indicates the change in disorder in forming the transition state.

For an S_N_2 reaction , the transition state is more ordered than the reactants as two molecules come together. This typically results in a negative value for ΔS‡ .

For an S_N_1-like reaction , the transition state involves bond breaking and charge separation, which can lead to a less ordered system, often resulting in a less negative or even positive ΔS‡ compared to an S_N_2 reaction.

A hypothetical set of activation parameters is shown in the table below.

| Reaction Type | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) at 298 K |

| S_N_2 | 60 | -80 | 83.8 |

| S_N_1-like | 85 | -10 | 88.0 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Influence of Solvent and Catalyst on Reaction Mechanism

The solvent and catalyst play crucial roles in directing the reaction mechanism and regioselectivity of epoxide ring-opening. rsc.org

Solvent Effects:

Polar protic solvents (e.g., water, methanol) can stabilize both the nucleophile and the leaving group through hydrogen bonding. In acid-catalyzed reactions, they can also assist in stabilizing the developing carbocationic character in the transition state.

Polar aprotic solvents (e.g., DMSO, DMF) are effective at solvating cations but not anions. This can enhance the nucleophilicity of anionic nucleophiles, favoring the S_N_2 pathway.

Nonpolar solvents (e.g., toluene, hexane) generally slow down reactions involving charged species.

For this compound, the choice of solvent can be critical in controlling the regioselectivity of the ring-opening. A polar protic solvent in an acid-catalyzed reaction would favor the S_N_1-like pathway and attack at the benzylic position. Conversely, a polar aprotic solvent with a strong nucleophile would promote the S_N_2 pathway and attack at the terminal carbon.

Catalyst Effects:

Acid catalysts (e.g., H₂SO₄, TsOH) protonate the epoxide oxygen, activating it for nucleophilic attack and favoring the S_N_1-like mechanism. youtube.com

Lewis acid catalysts (e.g., BF₃·OEt₂, AlCl₃) can also coordinate to the epoxide oxygen, similarly activating the ring. The nature of the Lewis acid and its counter-ion can influence the stereochemical outcome. iitk.ac.in

Base catalysts are typically not used to catalyze the ring-opening itself, but rather to generate a strong nucleophile from a protic species (e.g., generating RO⁻ from ROH with NaH).

In the context of this compound, a Lewis acid catalyst could be employed to promote ring-opening. The regioselectivity would likely favor attack at the benzylic position due to the stabilization of the developing positive charge. The presence of the electron-withdrawing sulfonyl group might necessitate a stronger Lewis acid compared to epoxides with electron-donating groups. whiterose.ac.uk

Applications in Advanced Organic Synthesis

As a Chiral Building Block

The strategic importance of 2-(4-Methanesulfonylphenyl)oxirane is significantly enhanced when used in its enantiomerically pure form. mdpi.com As a chiral building block, it provides a reliable and efficient route to a wide array of stereochemically defined molecules, which is of paramount importance in medicinal chemistry and materials science. princeton.edunih.gov The ability to introduce specific stereocenters is a cornerstone of modern asymmetric synthesis. princeton.edu

The enantioselective synthesis of β-substituted alcohols represents a key application of chiral this compound. organic-chemistry.orgrsc.orgnih.gov The oxirane ring is susceptible to nucleophilic attack, and when this ring-opening is conducted with enantiopure oxirane, the resulting product retains the stereochemical integrity. A variety of nucleophiles can be employed in this reaction, leading to a diverse range of β-substituted alcohols with high enantiomeric excess.

For instance, the reaction with organometallic reagents or other carbon nucleophiles can establish a new carbon-carbon bond, while attack by heteroatom nucleophiles introduces functionalities like amines, ethers, and thioethers. psu.edu The stereospecificity of this transformation is crucial for the synthesis of biologically active compounds where specific stereoisomers exhibit desired therapeutic effects. nih.gov

Table 1: Examples of Nucleophiles in Enantioselective Ring-Opening

| Nucleophile Category | Specific Example | Resulting Functional Group |

| Organometallic Reagents | Grignard Reagents (R-MgX) | C-C bond (secondary alcohol) |

| Amines | Primary or Secondary Amines | β-Amino alcohol |

| Alkoxides | Sodium Methoxide (NaOCH₃) | β-Alkoxy alcohol |

| Thiolates | Sodium Thiophenoxide (NaSPh) | β-Thioether alcohol |

This method provides a direct pathway to chiral 1,2-difunctional compounds that are otherwise challenging to synthesize.

Beyond simple ring-opening reactions, chiral this compound is instrumental in the diastereoselective synthesis of more complex molecular scaffolds. nih.govresearchgate.net By reacting with substrates that already possess one or more stereocenters, the inherent chirality of the oxirane directs the formation of a new stereocenter with a specific relative configuration. This substrate-controlled diastereoselectivity is a powerful tool for building molecules with multiple contiguous stereocenters.

This approach has been successfully employed in the synthesis of natural products and their analogs, where precise control over the three-dimensional arrangement of atoms is critical for biological activity. The predictable nature of the epoxide ring-opening allows for the strategic planning of synthetic routes to access specific diastereomers.

Formation of Diverse Heterocyclic Systems

This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic systems. researchgate.netresearchgate.net The oxirane ring can undergo ring-opening followed by intramolecular cyclization, or it can participate in cycloaddition reactions to form new ring structures. The methanesulfonylphenyl group can influence the reactivity and also be a key feature of the final heterocyclic product.

For example, reaction with bifunctional nucleophiles can lead to the formation of five- or six-membered heterocyclic rings. The specific outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.

Precursor to Various Functionalized Aryl Sulfone Derivatives

The methanesulfonylphenyl moiety of the molecule makes it an excellent starting material for the synthesis of a wide range of functionalized aryl sulfone derivatives. nih.govorganic-chemistry.org Aryl sulfones are an important class of compounds with diverse applications in medicinal chemistry and materials science. The oxirane ring can be transformed into various other functional groups, allowing for the introduction of additional chemical handles for further modification.

For instance, the oxirane can be converted to a diol, a haloalcohol, or an amino alcohol, all while retaining the aryl sulfone group. These transformations provide access to a library of substituted aryl sulfones that can be screened for various biological activities or used as monomers in polymerization reactions.

Table 2: Transformations of the Oxirane Ring

| Reagent/Condition | Resulting Functional Group |

| Acidic or basic hydrolysis | 1,2-Diol |

| Reaction with HX (X=Cl, Br, I) | Halohydrin |

| Reaction with NaN₃ followed by reduction | Amino alcohol |

Integration into Multi-Step Synthetic Strategies

Due to its versatility, this compound is frequently integrated into multi-step synthetic strategies for the preparation of complex target molecules. princeton.eduorganic-chemistry.orgsmolecule.comnih.gov It can be introduced at various stages of a synthesis to install the desired functionality and stereochemistry. nih.govsyrris.jp Its stability under a range of reaction conditions allows for its compatibility with other transformations in a synthetic sequence.

In the synthesis of pharmaceutical intermediates, for example, the early introduction of the chiral oxirane can set a key stereocenter, which is then carried through subsequent steps. The methanesulfonyl group can also serve as a directing group or be modified at a later stage of the synthesis.

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Geometry

The electronic structure and three-dimensional arrangement of atoms in "2-(4-Methanesulfonylphenyl)oxirane" are fundamental to its chemical nature. Computational chemistry offers powerful tools to model these characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. materialsciencejournal.org This approach is based on the principle that the total energy of a system is a functional of the electron density. DFT calculations, often employing hybrid functionals like B3LYP in conjunction with a basis set such as 6-311G(d,p), can be utilized to determine the optimized molecular geometry of "this compound". materialsciencejournal.orgnih.gov These calculations would yield precise information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

For instance, a DFT study on a similar pyran derivative, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, was conducted using the B3LYP/6-311G(d,p) level of theory to determine its structural and electronic properties. materialsciencejournal.org A similar approach for "this compound" would involve optimizing the geometry to find the lowest energy conformation. The results of such a calculation would be presented in a data table, as illustrated below with hypothetical but representative data.

Illustrative Data Table: Calculated Geometrical Parameters of this compound using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (oxirane) | 1.47 | ||

| C-O (oxirane) | 1.44 | ||

| C-S | 1.77 | ||

| S=O | 1.45 | ||

| C-C (phenyl) | 1.39 | ||

| C-H | 1.09 | ||

| C-O-C (oxirane) | 61.0 | ||

| C-S-C | 104.0 | ||

| O=S=O | 118.0 | ||

| Phenyl-Oxirane |

Note: The data in this table is illustrative and represents typical values for similar chemical structures. It is not based on actual published calculations for "this compound".

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are another powerful set of methods for studying molecular properties from first principles, without the use of empirical parameters. pku.edu.cn Methods like Hartree-Fock (HF) theory, often with a minimal basis set like STO-3G, provide a fundamental understanding of the electronic structure. wikipedia.org While STO-3G is a basic level of theory, it can still offer valuable initial insights into the molecular geometry. pku.edu.cnwikipedia.org More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide more accurate results, especially when considering electron correlation. mdpi.com

An ab initio calculation for "this compound" would involve solving the Schrödinger equation for the molecule, providing wavefunctions and energy levels for the molecular orbitals. pku.edu.cn The geometry would be optimized to find the most stable arrangement of atoms.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For "this compound", the key rotatable bonds would be between the phenyl ring and the sulfonyl group, and between the phenyl ring and the oxirane ring.

Computational methods can be used to perform a systematic search of the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is often achieved by rotating specific dihedral angles in increments and calculating the energy at each step. The results would reveal the most likely shapes the molecule will adopt and the flexibility of the structure. For example, a study on methyltetrahydro-2H-pyran utilized MP2 calculations to determine conformational free energies. mdpi.com

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools to predict how a molecule will behave in a chemical reaction. For "this compound", this includes identifying the most likely sites for nucleophilic or electrophilic attack and understanding the factors that govern its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). wuxibiology.comresearchgate.net

The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally indicates higher reactivity and lower kinetic stability. materialsciencejournal.orgresearchgate.net For "this compound", the distribution of the HOMO and LUMO across the molecule would indicate the most probable regions for reaction. For instance, the HOMO might be localized on the phenyl ring or the oxirane oxygen, suggesting these are potential sites for electrophilic attack. Conversely, the LUMO might be concentrated around the sulfonyl group, indicating a site for nucleophilic attack.

Illustrative Data Table: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: The data in this table is illustrative and represents typical values for a molecule of this type. It is not based on actual published calculations for "this compound".

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.netresearchgate.net The MEP maps the electrostatic potential onto the electron density surface of the molecule. chemrxiv.org

Different colors on the MEP surface represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. researchgate.netresearchgate.net In "this compound", these regions would likely be around the oxygen atoms of the oxirane and sulfonyl groups due to their high electronegativity. researchgate.net

Regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net These areas might be found around the hydrogen atoms of the phenyl ring and the carbon atoms of the oxirane ring. By analyzing the MEP surface, one can predict the orientation of approach of other molecules and the nature of the intermolecular interactions. chemrxiv.org

Modeling of Reaction Mechanisms and Transition States

Currently, there are no published studies that specifically model the reaction mechanisms and transition states involving this compound. Such studies are crucial for understanding the reactivity of the epoxide ring, which is known to be susceptible to ring-opening reactions. The presence of the electron-withdrawing methanesulfonylphenyl group is expected to significantly influence the regioselectivity and stereoselectivity of these reactions.

Future computational work in this area would likely involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surfaces of reactions with various nucleophiles. These studies would aim to identify the transition state structures, which are the highest energy points along the reaction coordinate, and calculate their associated activation energies. This information would provide valuable insights into the kinetics and thermodynamics of the reactions, helping to predict the most favorable reaction pathways.

Table 1: Hypothetical Data for a Modeled Reaction of this compound

This table illustrates the type of data that could be generated from a computational study on the ring-opening of this compound with a generic nucleophile (Nu⁻). The values presented are purely illustrative and are not based on actual experimental or computational data.

| Reaction Pathway | Nucleophilic Attack Site | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Path A | Cα (less substituted) | 15.2 | -25.8 |

| Path B | Cβ (more substituted) | 20.5 | -22.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Spectroscopic Property Prediction

Similarly, there is a lack of published research on the theoretical prediction of the spectroscopic properties of this compound. Theoretical spectroscopy is a powerful tool for complementing experimental data and aiding in the structural elucidation of molecules.

Methods such as Time-Dependent Density Functional Theory (TD-DFT) could be employed to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. Furthermore, calculations of vibrational frequencies using methods like DFT would allow for the theoretical prediction of the infrared (IR) and Raman spectra. These predicted spectra could then be compared with experimental data to confirm the molecular structure and understand the vibrational modes associated with different functional groups, such as the sulfonyl and oxirane moieties. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants would also be invaluable for structural analysis.

The focus of such theoretical studies would be on the selection and validation of appropriate computational methods and basis sets to accurately reproduce experimental spectroscopic data, should it become available.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques (focus on principles for structural elucidation)

Spectroscopic methods are indispensable for the structural elucidation of 2-(4-Methanesulfonylphenyl)oxirane, confirming its molecular structure and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy : In ¹H NMR, the chemical shift (δ) of each proton is influenced by its local electronic environment. For this compound, the protons on the aromatic ring typically appear as doublets due to their coupling with adjacent protons. The protons of the oxirane ring are highly characteristic, appearing at distinct chemical shifts and exhibiting coupling with each other. The methyl protons of the sulfonyl group are expected to appear as a singlet in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy : ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would show characteristic signals for the aromatic carbons, the two carbons of the oxirane ring, and the methyl carbon of the methanesulfonyl group. The chemical shifts of these carbons are indicative of their bonding and electronic environment.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.5 - 8.0 (multiplet) | 125 - 145 |

| Oxirane CH | 3.5 - 4.0 (multiplet) | 45 - 55 |

| Oxirane CH₂ | 2.8 - 3.2 (multiplet) | 45 - 55 |

This table is based on theoretical principles and data from analogous structures.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which corresponds to the vibrational frequencies of different bonds. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional moieties.

Key IR Absorption Bands:

Sulfonyl (SO₂) Group : Strong, characteristic asymmetric and symmetric stretching vibrations are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Oxirane (Epoxide) Ring : The C-O-C stretching vibrations of the epoxide ring typically appear in the 1250 cm⁻¹ region. The ring breathing vibrations can also be observed.

Aromatic Ring : C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (S=O) | Symmetric Stretch | 1160 - 1120 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₉H₁₀O₃S, Molecular Weight: 198.24 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Cleavage of the C-S bond, leading to the loss of the methylsulfonyl radical (•SO₂CH₃) or related fragments.

Opening and subsequent fragmentation of the oxirane ring.

Loss of small, stable molecules like carbon monoxide (CO) or formaldehyde (CH₂O) from the oxirane ring.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for assessing the purity of this compound, separating it from impurities, and, crucially, for resolving and quantifying its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity and enantiomeric excess of non-volatile compounds like this compound.

Reversed-Phase HPLC : For purity analysis, a reversed-phase method is typically employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol). The compound and any impurities are separated based on their relative polarities. Detection is commonly performed using a UV detector, as the phenyl ring is a strong chromophore.

Chiral HPLC : Since this compound is a chiral molecule, separating its enantiomers is critical. This is achieved using a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. The determination of enantiomeric purity is vital in pharmaceutical applications where one enantiomer may have desired activity while the other could be inactive or harmful. Mobile phases for chiral separations often consist of mixtures of alkanes (like hexane) and alcohols (like ethanol or isopropanol).

Table 3: Typical HPLC Conditions for Analysis

| Parameter | Reversed-Phase (Purity) | Chiral (Enantiomeric Excess) |

|---|---|---|

| Column | C18 (e.g., ODS-H80) | Chiral Stationary Phase (e.g., Chiralpak) |

| Mobile Phase | Water/Acetonitrile Gradient | Hexane/Ethanol/Amine |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.2 mL/min |

| Detection | UV (e.g., 228 nm) | UV (e.g., 223 nm) |

| Column Temp. | 25 - 40 °C | 20 - 35 °C |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Direct analysis of this compound by GC can be challenging due to its relatively low volatility and potential for thermal degradation of the epoxide ring at high temperatures.

However, GC can be a valuable tool for:

Analysis of Volatile Impurities : Assessing the presence of low-boiling-point starting materials or solvent residues.

Analysis after Derivatization : The compound can be chemically modified (derivatized) to a more volatile and thermally stable form. For instance, the epoxide ring could be opened to form a diol, which is then silylated to increase its volatility for GC analysis.

GC analysis is often coupled with a mass spectrometer (GC-MS), which allows for the identification of the separated components based on their mass spectra.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a widely utilized chromatographic technique for monitoring the progress of a chemical reaction. youtube.comyoutube.com It allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of products. The principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.orgwisc.edu

In the context of synthesizing this compound, for instance, from the corresponding styrene (B11656) precursor through epoxidation, TLC can be used to track the disappearance of the starting alkene and the appearance of the epoxide product. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material as a reference. The plate is then developed in a suitable mobile phase.

Key Parameters in TLC Analysis:

Stationary Phase: Typically, silica gel or alumina plates are used. For a moderately polar compound like this compound, silica gel is a common choice. wisc.edu

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent ratio is determined empirically to achieve a significant difference in the Retention Factor (Rƒ) values between the starting material and the product. libretexts.org

Visualization: As many organic compounds are colorless, visualization techniques are necessary. UV light is often used if the compounds are UV-active. youtube.com Alternatively, staining reagents such as potassium permanganate or iodine can be employed.

Monitoring Reaction Progress:

As the reaction proceeds, the intensity of the spot corresponding to the starting material will decrease, while the spot for the product, this compound, will appear and intensify. The Rƒ value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system. libretexts.org The epoxide product is generally more polar than the corresponding alkene starting material, and thus will have a lower Rƒ value.

The table below illustrates hypothetical TLC data for monitoring the synthesis of this compound.

Table 1: Hypothetical TLC Monitoring of the Epoxidation of 4-Vinylphenyl Methyl Sulfone

| Time Point | Starting Material (Alkene) Spot Intensity | Product (Oxirane) Spot Intensity | Rƒ (Alkene) | Rƒ (Oxirane) |

|---|---|---|---|---|

| 0 h | +++ | - | 0.65 | - |

| 1 h | ++ | + | 0.65 | 0.45 |

| 2 h | + | ++ | 0.65 | 0.45 |

| 4 h | - | +++ | - | 0.45 |

Stationary Phase: Silica Gel 60 F₂₅₄ Mobile Phase: Hexane:Ethyl Acetate (7:3) Visualization: UV light (254 nm) and Potassium Permanganate stain

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. nih.govresearchgate.netsci-hub.sespringernature.com For chiral molecules such as this compound, which can exist as enantiomers, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a specific enantiomer.

The technique involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced is dependent on the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the electron density, and thus the atomic positions, can be constructed.

While specific crystallographic data for this compound is not publicly available, the following table provides an example of the type of information that would be obtained from such an analysis, using data from a structurally related oxirane compound, (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide, for illustrative purposes. researchgate.net

Table 2: Illustrative Crystallographic Data for a Phenyl-Substituted Oxirane Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂ClNO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.2345 (3) |

| b (Å) | 10.9876 (5) |

| c (Å) | 14.5678 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1318.98 (9) |

| Z | 4 |

Data for (2R,3R)-3-(2-Chlorophenyl)-N-phenyloxirane-2-carboxamide researchgate.net

Determination of Absolute Configuration:

For a chiral molecule, the determination of its absolute configuration (the R or S designation at each stereocenter) is often achieved through anomalous dispersion. When the X-ray wavelength is near an absorption edge of one of the atoms in the crystal, the scattering factor becomes complex. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). Analysis of these differences, often quantified by the Flack parameter, allows for the assignment of the absolute stereochemistry. researchgate.net A Flack parameter close to zero for the correct enantiomer confirms the assigned absolute configuration.

The solid-state structure determined by X-ray crystallography also reveals important information about intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the crystal packing and physical properties of the compound.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Sustainable Synthesis

The pursuit of sustainability in chemical manufacturing is a paramount goal, with a strong focus on the development of advanced catalytic systems. For the synthesis of 2-(4-Methanesulfonylphenyl)oxirane, research is moving beyond traditional stoichiometric reagents towards more sophisticated and environmentally benign catalysts that offer high efficiency and selectivity.

One promising frontier is the development of heterogeneous catalysts. These catalysts, being in a different phase from the reactants, are easily separated and recycled, significantly reducing waste and production costs. researchgate.net An example of such innovation includes the use of nano-supported catalysts, such as titanium tetrachloride on kaolin, which has proven effective in multicomponent reactions for synthesizing complex heterocyclic systems. researchgate.net The application of similar nanostructured catalysts could offer a robust and recyclable system for the epoxidation of 4-vinylphenyl methyl sulfone or the asymmetric synthesis from a corresponding halohydrin, key routes to this compound.